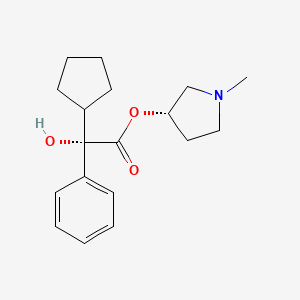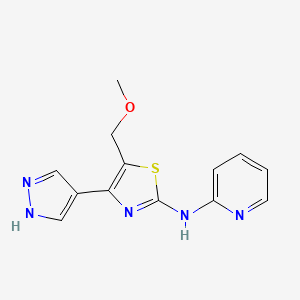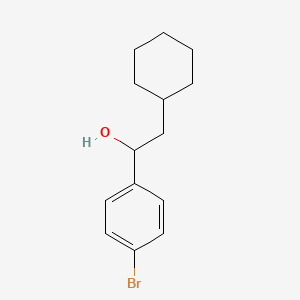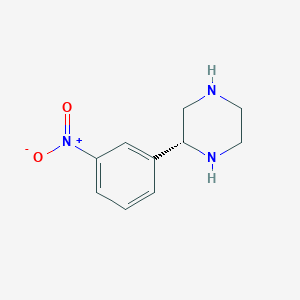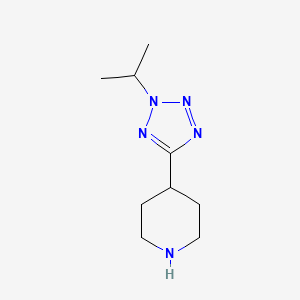
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a tetrazole ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the tetrazole ring is a five-membered ring containing four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate can then be reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may produce amine derivatives.
科学研究应用
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for various biological targets.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The piperidine ring can provide additional binding interactions, enhancing the compound’s affinity and specificity for its target.
相似化合物的比较
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can be compared to other similar compounds, such as:
4-(2H-tetrazol-5-yl)piperidine: This compound lacks the isopropyl group, which may affect its binding interactions and overall activity.
4-(2-methyl-2H-tetrazol-5-yl)piperidine: The presence of a methyl group instead of an isopropyl group can lead to differences in steric interactions and electronic properties.
4-(2H-tetrazol-5-yl)piperidine hydrochloride: The hydrochloride salt form of the compound can have different solubility and stability properties compared to the free base form.
The uniqueness of this compound lies in its specific combination of the tetrazole and piperidine rings, as well as the presence of the isopropyl group, which can influence its chemical and biological properties.
属性
分子式 |
C9H17N5 |
|---|---|
分子量 |
195.27 g/mol |
IUPAC 名称 |
4-(2-propan-2-yltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C9H17N5/c1-7(2)14-12-9(11-13-14)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 |
InChI 键 |
PPTUFSQIHHHYGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1N=C(N=N1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
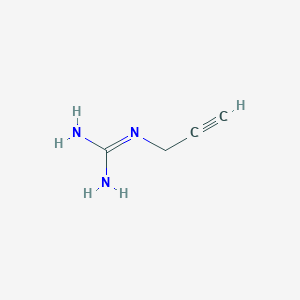
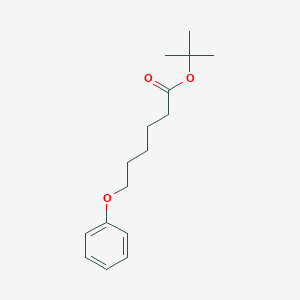
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
![2-[2-(3-Chloro-4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13887216.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
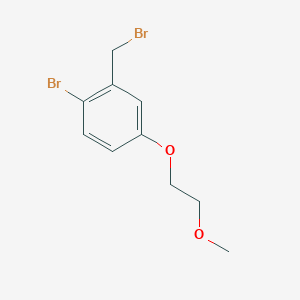
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
